molecular formula C20H25N3O4 B4228159 2-[(4-tert-butylphenoxy)acetyl]-N-(2-methoxyphenyl)hydrazinecarboxamide

2-[(4-tert-butylphenoxy)acetyl]-N-(2-methoxyphenyl)hydrazinecarboxamide

Cat. No. B4228159
M. Wt: 371.4 g/mol
InChI Key: IMRQSTDYBISSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-tert-butylphenoxy)acetyl]-N-(2-methoxyphenyl)hydrazinecarboxamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-[(4-tert-butylphenoxy)acetyl]-N-(2-methoxyphenyl)hydrazinecarboxamide 41-2272 involves the activation of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). This molecule then activates a series of downstream signaling pathways that ultimately lead to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
In addition to its vasodilatory effects, 2-[(4-tert-butylphenoxy)acetyl]-N-(2-methoxyphenyl)hydrazinecarboxamide 41-2272 has been shown to have a number of other biochemical and physiological effects. These include anti-inflammatory effects, inhibition of platelet aggregation, and modulation of the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-tert-butylphenoxy)acetyl]-N-(2-methoxyphenyl)hydrazinecarboxamide 41-2272 for lab experiments is its well-characterized mechanism of action and physiological effects. This makes it a useful tool for studying a wide range of biological processes. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 2-[(4-tert-butylphenoxy)acetyl]-N-(2-methoxyphenyl)hydrazinecarboxamide 41-2272. One area of interest is the development of more potent and selective sGC activators that can be used to target specific physiological pathways. Additionally, there is ongoing research into the use of 2-[(4-tert-butylphenoxy)acetyl]-N-(2-methoxyphenyl)hydrazinecarboxamide 41-2272 in combination with other drugs for the treatment of various diseases. Finally, there is interest in exploring the potential of this compound for use in other areas of medicine, such as cancer therapy and neuroprotection.

Scientific Research Applications

2-[(4-tert-butylphenoxy)acetyl]-N-(2-methoxyphenyl)hydrazinecarboxamide 41-2272 has been extensively studied for its potential therapeutic applications in a variety of diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. This compound has been shown to have vasodilatory effects, which can help to improve blood flow and reduce the symptoms of these conditions.

properties

IUPAC Name

1-[[2-(4-tert-butylphenoxy)acetyl]amino]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-20(2,3)14-9-11-15(12-10-14)27-13-18(24)22-23-19(25)21-16-7-5-6-8-17(16)26-4/h5-12H,13H2,1-4H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRQSTDYBISSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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